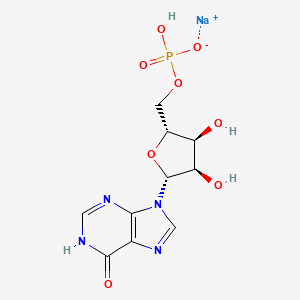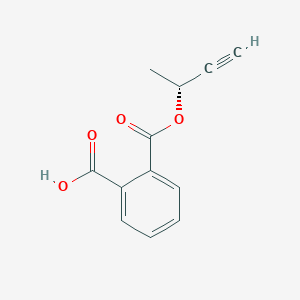
(R)-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester: is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester typically involves the esterification of phthalic acid with ®-3-butyn-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic acid+(R)-3-butyn-2-olH2SO4(+)-Phthalic acid hydrogen 1-[(R)-3-butyn-2-yl] ester+H2O
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can enhance the reaction rate and selectivity. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The butynyl group in the ester can undergo oxidation to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or anhydrides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Ammonia or amines in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or anhydrides.
Scientific Research Applications
Chemistry: This ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology: In biological research, this ester can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound to investigate the metabolic pathways of ester-containing molecules.
Medicine: The ester has potential applications in drug delivery systems, where it can be used to modify the solubility and bioavailability of active pharmaceutical ingredients. Its hydrolysis products may also exhibit biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this ester can be used as a plasticizer to enhance the flexibility and durability of polymers. It may also find applications in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester exerts its effects involves the hydrolysis of the ester bond to release phthalic acid and ®-3-butyn-2-ol. This hydrolysis can be catalyzed by esterases or acidic conditions. The released phthalic acid can participate in various biochemical pathways, while the butynyl alcohol can undergo further metabolic transformations.
Comparison with Similar Compounds
Phthalic acid diesters: These compounds have two ester groups and are commonly used as plasticizers.
Butynyl esters: These esters contain the butynyl group and exhibit similar reactivity in oxidation and reduction reactions.
Phthalic acid monoesters: These compounds have a single ester group and are used in similar applications as (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester.
Uniqueness: The presence of the ®-3-butyn-2-yl group in (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
CAS No. |
3113-93-7 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-[(2R)-but-3-yn-2-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H10O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h1,4-8H,2H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
POOBVOATKBYZQF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C#C)OC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C#C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


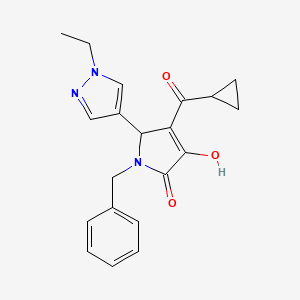

![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)


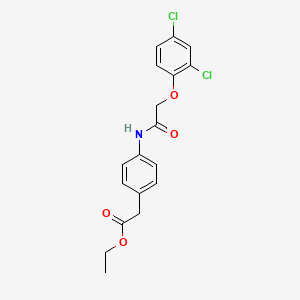
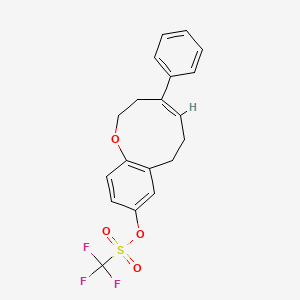
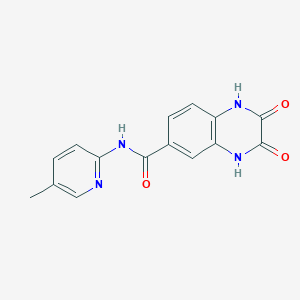

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)

![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14127101.png)
